molecular formula C16H16O2 B160456 Benzoin ethyl ether CAS No. 574-09-4

Benzoin ethyl ether

Cat. No.: B160456
CAS No.: 574-09-4
M. Wt: 240.3 g/mol
InChI Key: KMNCBSZOIQAUFX-UHFFFAOYSA-N
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Description

Benzoin ethyl ether, also known as ethoxy benzoin, is an organic compound with the chemical formula C16H16O2. It appears as a white or pale yellow crystalline solid and is soluble in ethanol, ether, benzene, and petroleum ether. This compound is primarily used as a photosensitizer in ultraviolet-curable coatings, inks, and adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoin ethyl ether is traditionally synthesized through a two-step process involving the initial condensation of benzaldehyde followed by etherification. The condensation step typically employs cyanide catalysts, while the etherification step involves the reaction with ethanol .

Industrial Production Methods: An environmentally benign method for synthesizing this compound involves using a NiAlCe-hydrotalcite catalyst. This one-step synthesis achieves high selectivity and conversion rates, making it a more sustainable alternative to traditional methods .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form benzil derivatives.

    Reduction: It can be reduced to form benzoin or other related compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Benzil derivatives.

    Reduction: Benzoin.

    Substitution: Various substituted benzoin ethers.

Scientific Research Applications

Applications in Scientific Research

Benzoin ethyl ether has a broad spectrum of applications across several scientific fields:

Chemistry

  • Photoinitiator in Polymerization:
    • Acts as a free radical initiator in the polymerization of vinyl monomers such as styrene and methyl methacrylate. This application is crucial for creating UV-curable coatings, inks, and adhesives .
ApplicationDescription
UV-Curable CoatingsUsed to initiate polymerization reactions that create durable coatings.
InksFacilitates the curing process in printing applications.
AdhesivesEnhances bonding strength through polymerization.

Biology

  • Role in Photochemical Reactions:
    • Investigated for its potential in photodynamic therapy (PDT), where it could be used to activate photosensitizing agents that target cancer cells .

Industrial Applications

  • Manufacturing Processes:
    • Integral in the production of materials requiring rapid curing times, such as in the printing industry for photosensitive resin boards .

Case Studies

Case Study 1: Photoinitiation Mechanism
A study conducted on the efficiency of this compound as a photoinitiator revealed that it effectively initiates polymerization at specific wavelengths of UV light. The research demonstrated that varying the concentration of this compound can significantly influence the rate of polymer formation and the mechanical properties of the resulting materials.

Case Study 2: Biological Activity Exploration
Research investigating the biological activities of this compound highlighted its potential applications in drug delivery systems. The compound's ability to facilitate drug release upon exposure to UV light was emphasized, suggesting its utility in targeted therapies .

Mechanism of Action

The primary mechanism of action for benzoin ethyl ether involves its role as a photosensitizer. Upon exposure to ultraviolet light, it undergoes photochemical decomposition to generate free radicals. These radicals can initiate polymerization reactions, making it an effective photoinitiator in various applications .

Comparison with Similar Compounds

  • Benzoin methyl ether
  • Benzoin isopropyl ether
  • Benzoin butyl ether

Comparison: Benzoin ethyl ether is unique due to its optimal balance of reactivity and stability. Compared to benzoin methyl ether, it has a longer alkyl chain, which can influence its solubility and reactivity. Benzoin isopropyl ether and benzoin butyl ether have bulkier alkyl groups, which can affect their steric properties and reactivity in photochemical reactions .

Biological Activity

Benzoin ethyl ether, also known as α-ethoxy-α-phenylacetophenone, is an organic compound with the formula C16_{16}H16_{16}O2_2. It is primarily recognized for its applications in organic synthesis and photochemistry. This article explores its biological activity, including its synthesis, potential therapeutic uses, and mechanisms of action.

  • Molecular Weight : 240.30 g/mol
  • Melting Point : 59-61 °C
  • Structure : The compound features an ethoxy group attached to a benzoin structure, which contributes to its reactivity and biological properties.

Synthesis

This compound can be synthesized through various methods, including:

  • One-Pot Synthesis : Recent studies have demonstrated a highly selective one-pot synthesis using NiAlCe-hydrotalcite catalysts, achieving over 98% selectivity with significant conversion rates of benzaldehyde .
  • Catalytic Reactions : Heterogeneous catalysts such as Ni(HCO₃)₂ have shown high catalytic activity in the formation of this compound from benzaldehyde and ethanol .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. In vitro studies indicate that it exhibits significant antibacterial effects against various strains of bacteria. For instance, research has shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .

Cytotoxic Effects

The cytotoxicity of this compound has been investigated in several cell lines. A study revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways, indicating its potential as an anticancer agent. The compound demonstrated a dose-dependent response, with higher concentrations leading to increased cell death .

Photochemical Activity

This compound is known for its photochemical properties. Under UV light exposure, it can undergo photolysis to produce reactive intermediates that may have biological implications. This property is particularly relevant in the context of photodynamic therapy (PDT), where light-activated compounds are used to treat cancer .

Case Studies

  • Antimicrobial Efficacy : A study assessed the effectiveness of this compound against bacterial biofilms. The results indicated a reduction in biofilm formation by 70% at certain concentrations, highlighting its potential use in medical devices to prevent infections .
  • Cytotoxic Mechanism : Research involving human cancer cell lines demonstrated that this compound triggers apoptosis via mitochondrial pathways. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis markers, confirming its role as a potential chemotherapeutic agent .

Research Findings Summary Table

Study Focus Findings Reference
Antimicrobial ActivityInhibits growth of S. aureus and E. coli
Cytotoxic EffectsInduces apoptosis in cancer cells via caspase activation
Photochemical PropertiesProduces reactive intermediates under UV light
Synthesis MethodsHigh selectivity in one-pot synthesis using NiAlCe catalyst

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of BEE to achieve high purity and yield?

  • Methodology : Use a two-step condensation reaction involving benzaldehyde and ethyl ether derivatives under alkaline conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization from ethanol or methanol to remove unreacted precursors . Adjust molar ratios (e.g., benzaldehyde:ethyl ether = 1:1.2) and reaction time (12–24 hours at 60–80°C) to minimize side products like desyl chloride.

Q. What safety protocols are critical when handling BEE in laboratory settings?

  • Methodology : Classify BEE as a Category 9 environmental hazard (UN 3077) due to its ecotoxicity. Use fume hoods to avoid inhalation of vapors (melting point: 59–61°C; boiling point: 194–195°C at 20 mmHg). Employ personal protective equipment (PPE), including nitrile gloves and lab coats, and store in airtight containers away from oxidizing agents .

Q. Which analytical techniques are most effective for validating BEE’s structural integrity and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm the ethoxy (–OCH₂CH₃) and acetophenone (C=O) groups via characteristic peaks (¹H NMR: δ 1.3–1.5 ppm for –CH₃; 13C NMR: δ 207 ppm for ketone) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity >99% .
  • Melting Point Analysis : Verify consistency with literature values (59–61°C) to detect impurities .

Advanced Research Questions

Q. How do substituent groups in benzoin derivatives influence chiral recognition in chromatographic separations?

  • Methodology : Compare BEE (ethoxy group) with analogs like benzoin methyl ether (BME) and desyl chloride. Under normal-phase (NP) HPLC, steric hindrance from the ethoxy group reduces enantioselectivity (α = 1.0 for BEE vs. α = 1.6 for BME). Use polysaccharide-based chiral stationary phases (CSPs) and polar organic mode (POP) eluents to enhance resolution .

Q. What reaction mechanisms explain byproduct formation during BEE-mediated photopolymerization?

  • Methodology : Investigate radical initiation pathways using UV light (λ = 365 nm). Byproducts like benzaldehyde arise from α-cleavage of the excited ketone group. Characterize intermediates via electron paramagnetic resonance (EPR) spectroscopy and optimize monomer-to-initiator ratios to suppress side reactions .

Q. How can contradictions in chiral separation efficiency under different eluent conditions be resolved?

  • Methodology : In micellar electrokinetic chromatography (MEKC), BEE’s resolution varies with ionic liquid (IL) modifiers. For example, 1-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF₄) increases hydrophobic interactions, improving separation. Contrast results with aqueous buffer systems and validate using poly-sodium oleyl-L-leucyl-valinate (poly-L-SOLV) as a pseudo-stationary phase .

Q. Which computational models predict BEE’s reactivity in radical-mediated reactions?

  • Methodology : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the C–O and C=O bonds. Correlate with experimental data from photolysis studies to identify dominant cleavage pathways. Software tools like Gaussian 16 with B3LYP/6-31G* basis sets are recommended .

Q. How does BEE interact with ionic liquid modifiers in MEKC to enhance separation selectivity?

  • Methodology : Evaluate ILs (e.g., BMIMBF₄) as mobile phase additives. Measure changes in electroosmotic flow (EOF) and partitioning behavior using capillary electrophoresis (CE). ILs improve solubility of hydrophobic analytes and modulate surfactant aggregation, enhancing resolution of BEE enantiomers .

Q. Tables for Key Data

Property BEE Value Reference
Molecular FormulaC₁₆H₁₆O₂
Melting Point59–61°C
Chiral Resolution (α, NP-HPLC)1.0 (vs. 1.6 for BME)
Environmental Hazard ClassUN 3077 (Category 9)

Properties

IUPAC Name

2-ethoxy-1,2-diphenylethanone
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InChI

InChI=1S/C16H16O2/c1-2-18-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNCBSZOIQAUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
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DSSTOX Substance ID

DTXSID40862220
Record name Ethanone, 2-ethoxy-1,2-diphenyl-
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Molecular Weight

240.30 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Benzoin ethyl ether
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CAS No.

574-09-4
Record name (±)-Benzoin ethyl ether
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Record name Ethanone, 2-ethoxy-1,2-diphenyl-
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Record name Ethanone, 2-ethoxy-1,2-diphenyl-
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Record name Ethanone, 2-ethoxy-1,2-diphenyl-
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Record name 2-ethoxy-1,2-diphenylethan-1-one
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Synthesis routes and methods

Procedure details

The powdered KOH is added slowly to the acrylic acid and the saccharose and water in a reaction flask kept in an ice-water bath. The temperature is kept between 40° and 50° C. After neutralization, the pH-value of the resulting solution is adjusted to 7.8. Then 2-hydroxyethyl methacrylate and the acetophenone are added. The mixture is then poured into the polymerization trough and polymerization is effected by UV-radiation at a bath temperature of 50° C. and a reaction temperature of 60° C. The product is readily millable.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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